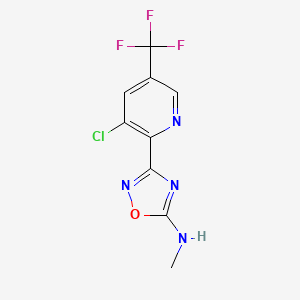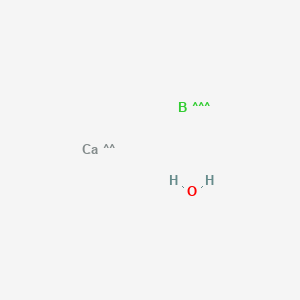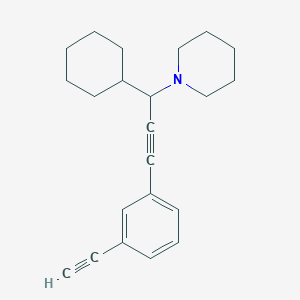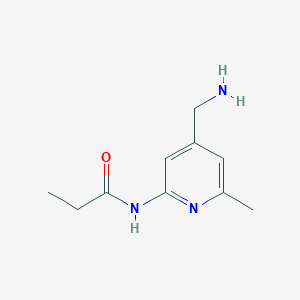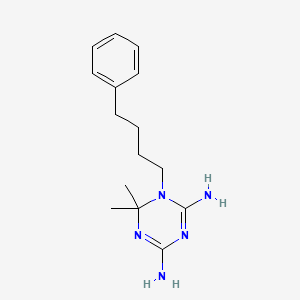
1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring. This compound is part of the broader class of benzoxazines, which are known for their diverse chemical properties and significant applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione can be synthesized through several methods. One common approach involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones under acidic or basic conditions . Another method includes the cyclization of N-acyl-2-cyclopropylanilines or 2-(cycloalk-1-enyl)anilides . The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method. This method involves heating an aromatic amine, a phenol, and formaldehyde in the presence of a catalyst . The process is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrobenzoxazines, and various substituted benzoxazines .
Aplicaciones Científicas De Investigación
1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity. In cancer research, the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
Comparación Con Compuestos Similares
Similar Compounds
4H-3,1-Benzoxazines: These compounds share a similar benzoxazine ring structure but differ in their substituents and functional groups.
Dihydrobenzoxazines: These are reduced forms of benzoxazines and exhibit different chemical properties and biological activities.
Uniqueness
1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione is unique due to its specific trione structure, which imparts distinct chemical reactivity and biological activity compared to other benzoxazines. Its ability to form stable polymers and its diverse range of biological activities make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H5NO4 |
|---|---|
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
1,4a-dihydro-3,1-benzoxazine-2,4,5-trione |
InChI |
InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)7(11)13-8(12)9-4/h1-3,6H,(H,9,12) |
Clave InChI |
VSMRMPDWLDXTAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C2C(=C1)NC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


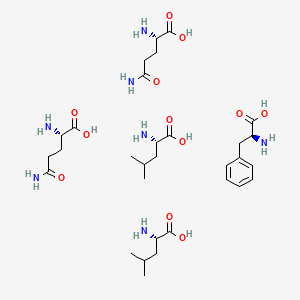
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
